what is the chemical structure of 21-carboxylic acid triamcinolone acetonide
what is the chemical structure of 21-carboxylic acid triamcinolone acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 21-carboxylic acid triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document details the chemical structure, physicochemical properties, and relevant experimental protocols for the identification and analysis of this compound. As a metabolite, 21-carboxylic acid triamcinolone acetonide exhibits significantly reduced pharmacological activity compared to its parent compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and the development of related pharmaceutical products.
Chemical Structure and Identification
21-Carboxylic acid triamcinolone acetonide is structurally characterized by a pregnane steroid skeleton, distinguished from its parent compound, triamcinolone acetonide, by the oxidation of the hydroxyl group at the C21 position to a carboxylic acid.
Chemical Structure:
-
IUPAC Name: 2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoacetic acid[1]
-
Synonyms: Triamcinolone acetonide 21-carboxylic acid, (11β,16α)-9-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid[1][2]
Physicochemical Properties
Quantitative data for 21-carboxylic acid triamcinolone acetonide is primarily based on computed values. Experimental data for the parent compound, triamcinolone acetonide, is provided for comparison.
| Property | 21-Carboxylic Acid Triamcinolone Acetonide (Computed) | Triamcinolone Acetonide (Experimental) |
| Molecular Weight | 448.5 g/mol [1] | 434.5 g/mol |
| Monoisotopic Mass | 448.18973142 Da[1] | 434.21046687 Da |
| XLogP3 | 2.9 | 2.5 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 7 | 6 |
| Rotatable Bond Count | 3 | 2 |
| Topological Polar Surface Area | 110 Ų[1] | 93.1 Ų |
| Heavy Atom Count | 32 | 31 |
| Complexity | 1000[1] | 925 |
Biological Significance
21-Carboxylic acid triamcinolone acetonide is a known human metabolite of triamcinolone acetonide. The metabolic transformation from the parent drug to the carboxylic acid derivative, along with 6β-hydroxylation, represents a major pathway for the deactivation and elimination of triamcinolone acetonide. Studies have shown that this metabolite, along with other primary metabolites, possesses significantly lower anti-inflammatory activity compared to the parent compound. This reduction in activity is attributed to the structural changes, particularly at the C21 position, which is crucial for glucocorticoid receptor binding and subsequent pharmacological effects. The increased polarity of the carboxylic acid group also facilitates more rapid excretion from the body.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 21-carboxylic acid triamcinolone acetonide are not extensively reported in publicly available literature. However, methodologies for the synthesis and analysis of the parent compound, triamcinolone acetonide, can be adapted for the study of its metabolite.
Synthesis
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of corticosteroids and their metabolites. A method developed for the parent compound, triamcinolone acetonide, can be optimized for the detection and quantification of its more polar 21-carboxylic acid metabolite.
-
Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the increased polarity of the carboxylic acid group, 21-carboxylic acid triamcinolone acetonide is expected to have a shorter retention time than triamcinolone acetonide under typical RP-HPLC conditions.
-
Exemplary Protocol (adapted from triamcinolone acetonide analysis):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio would need to be optimized to achieve adequate separation from the parent compound and other metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 240 nm.
-
Sample Preparation: Extraction from biological matrices (e.g., plasma, urine) can be performed using liquid-liquid extraction or solid-phase extraction.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of 21-carboxylic acid triamcinolone acetonide. The most significant difference in the ¹H NMR spectrum compared to triamcinolone acetonide would be the absence of the signals corresponding to the C21-CH₂OH protons.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of metabolites. The mass spectrum of 21-carboxylic acid triamcinolone acetonide would show a molecular ion peak corresponding to its molecular weight (448.5 g/mol ). Fragmentation patterns would also be distinct from the parent compound.
Signaling Pathways and Logical Relationships
As 21-carboxylic acid triamcinolone acetonide is a significantly less active metabolite, it is not typically associated with initiating signaling pathways. The most relevant logical relationship to visualize is its formation from the parent drug, triamcinolone acetonide.
